

# An In-depth Technical Guide to Azacyclododecan-2-one (Lauro lactam)

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## Compound of Interest

Compound Name: Azacyclododecan-2-one

Cat. No.: B073394

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CAS Number: 947-04-6

This technical guide provides a comprehensive overview of **Azacyclododecan-2-one**, commonly known as Lauro lactam. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its physicochemical properties, synthesis, polymerization, and applications, with a focus on its role in materials science and as a building block for specialty chemicals.

## Physicochemical Properties

Lauro lactam is a white to beige crystalline solid at room temperature.<sup>[1]</sup> It is largely insoluble in water but exhibits solubility in a variety of organic solvents, including ethanol, acetone, 1,4-dioxane, benzene, and cyclohexane.<sup>[1][2]</sup> The key physicochemical properties of Lauro lactam are summarized in the tables below.

### Table 1: General and Molar Properties

Property	Value
CAS Number	947-04-6
IUPAC Name	Azacyclotridecan-2-one
Synonyms	Lauiolactam, Dodecalactam
Molecular Formula	C <sub>12</sub> H <sub>23</sub> NO
Molecular Weight	197.32 g/mol [1]
Appearance	White to off-white or beige crystalline solid[1]

**Table 2: Thermal Properties**

Property	Value
Melting Point	150-153 °C[1]
Boiling Point	314.9 °C at 760 mmHg[1]
Flash Point	188.2 - 195 °C[1]
Autoignition Temperature	320 to 330 °C

**Table 3: Solubility and Partitioning**

Property	Value
Water Solubility	Virtually insoluble (0.03 wt%, 223 mg/L at 20°C) [1]
Solubility in Organic Solvents	Soluble in ethanol, acetone, 1,4-dioxane, benzene, and cyclohexane[1][2]
LogP (Octanol-Water Partition Coefficient)	2.71 - 3.346[1]

**Table 4: Other Physicochemical Data**

Property	Value
Density	0.884 - 0.9415 g/cm <sup>3</sup> (solid)[1]
Vapor Pressure	0.00000731 - 0.000453 mmHg at 20-25°C[1]
pKa (Predicted)	16.91 ± 0.20[1]

## Synthesis of Azacyclododecan-2-one (Lauiolactam)

The most prevalent industrial synthesis of Lauiolactam is achieved through a Beckmann rearrangement of cyclododecanone oxime.[2][3] The overall process starts from cyclododecatriene.[2]

### Experimental Protocol: Synthesis via Beckmann Rearrangement

This protocol details a two-step laboratory-scale synthesis of Lauiolactam from cyclododecanone.[4][5]

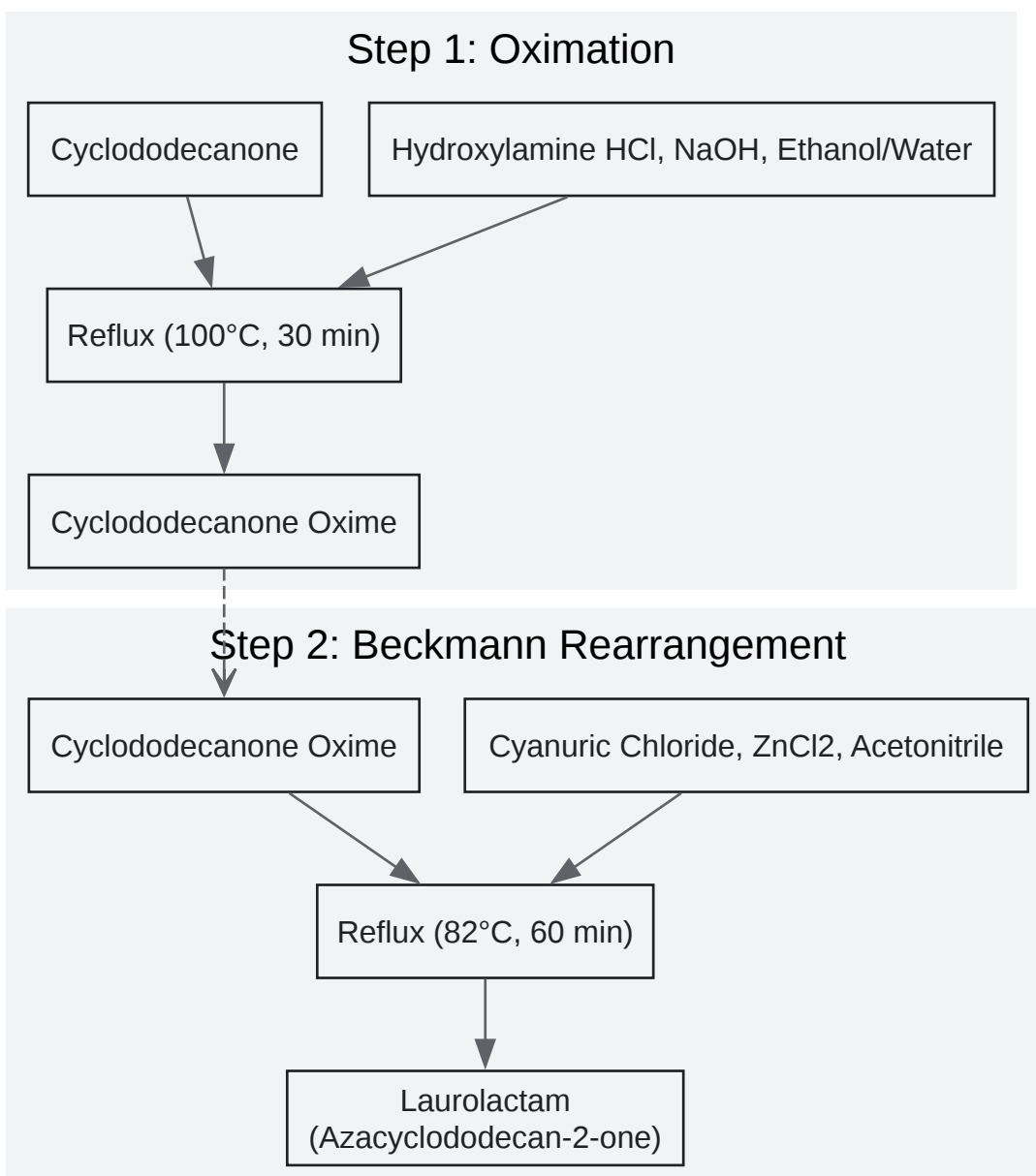
#### Step 1: Synthesis of Cyclododecanone Oxime

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1.5 g of cyclododecanone in approximately 8 mL of 95% ethanol.[4][5]
- **Addition of Reagents:** To this solution, add 0.6 g of hydroxylamine hydrochloride, 25 mL of deionized water, and 15 mL of a 10% (w/w) aqueous sodium hydroxide solution.[4][5]
- **Reflux:** Heat the mixture to reflux (approximately 100°C) with continuous stirring. The reaction is typically complete in about 30 minutes, indicated by the formation of crystals.[4][5]
- **Isolation and Purification:** Cool the reaction mixture in an ice-water bath to complete crystallization.[4][5] Filter the crude product using a Buchner funnel and dry it under a vacuum.[4][5] The oxime can be further purified by recrystallization from 95% ethanol and water.[4][5]

#### Step 2: Beckmann Rearrangement to Lauiolactam

- **Reaction Setup:** In a clean, dry round-bottom flask with a reflux condenser, place the purified cyclododecanone oxime from the previous step.<sup>[4][5]</sup>
- **Catalyst and Solvent Addition:** Add 12 mL of an acetonitrile solution containing the catalytic system: 8.0 mg of cyanuric chloride and 11.5 mg of anhydrous zinc chloride.<sup>[4][5]</sup>
- **Reflux:** Heat the mixture to reflux at approximately 82°C for about 60 minutes.<sup>[4][5]</sup> Reaction completion can be monitored by thin-layer chromatography (TLC).<sup>[5]</sup>
- **Work-up and Extraction:** After cooling, quench the reaction by adding 20 mL of a saturated aqueous sodium bicarbonate solution.<sup>[4][5]</sup> Transfer the mixture to a separatory funnel and extract the product with two 15 mL portions of ethyl acetate.<sup>[4][5]</sup>
- **Isolation and Purification:** Combine the organic extracts and dry over anhydrous sodium sulfate.<sup>[4]</sup> Filter off the drying agent and remove the solvent using a rotary evaporator.<sup>[4]</sup> The crude Laurolactam can be purified by recrystallization from 95% ethanol.<sup>[4]</sup>

## Synthesis of Laurolactam



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## Synthesis of Laurolactam Workflow

## Ring-Opening Polymerization to Polyamide-12 (Nylon-12)

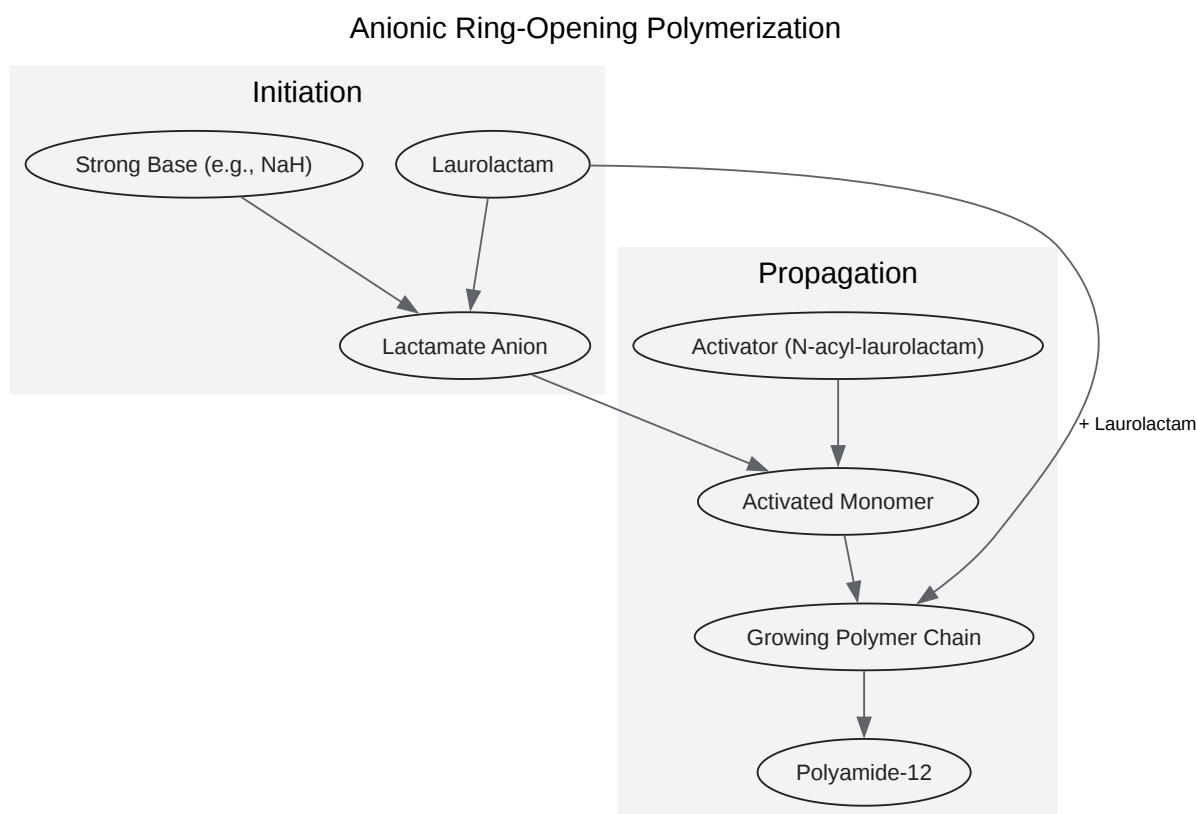
The primary industrial application of Laurolactam is its use as a monomer for the production of Polyamide-12 (PA-12), a high-performance engineering thermoplastic.<sup>[2]</sup><sup>[3]</sup> This is achieved through a ring-opening polymerization, which can be initiated by anionic, cationic, or hydrolytic methods.<sup>[2]</sup>

## Anionic Ring-Opening Polymerization

This method is highly efficient and allows for the rapid production of high molecular weight PA-12.<sup>[6]</sup> It requires a strong base as an initiator and an N-acyllactam derivative as an activator.<sup>[6]</sup>

### Experimental Protocol: Anionic Polymerization

- **Monomer Preparation:** Place a pre-weighed amount of Laurolactam in a three-neck round-bottom flask. Heat the flask under vacuum to melt the monomer and remove any residual moisture. Subsequently, introduce a dry nitrogen atmosphere.<sup>[6]</sup>
- **Initiator Addition:** Under a positive nitrogen pressure, carefully add a calculated amount of sodium hydride (as a 60% dispersion in mineral oil) to the molten Laurolactam with vigorous stirring. Allow the in-situ formation of the sodium lactamate initiator to proceed.<sup>[6]</sup>
- **Polymerization:** Inject the calculated amount of the activator, N-acetyl-laurolactam, into the reaction mixture. Maintain the temperature at 150°C under a continuous nitrogen flow. The viscosity of the mixture will increase significantly as the polymerization progresses.<sup>[6]</sup>
- **Isolation and Purification:** After the desired reaction time, cool the mixture to room temperature. The resulting solid polymer can be purified by dissolving it in a suitable solvent (e.g., m-cresol) and precipitating it in a non-solvent like methanol.<sup>[7]</sup> The polymer is then washed and dried in a vacuum oven.<sup>[6]</sup>



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### Anionic Polymerization Mechanism

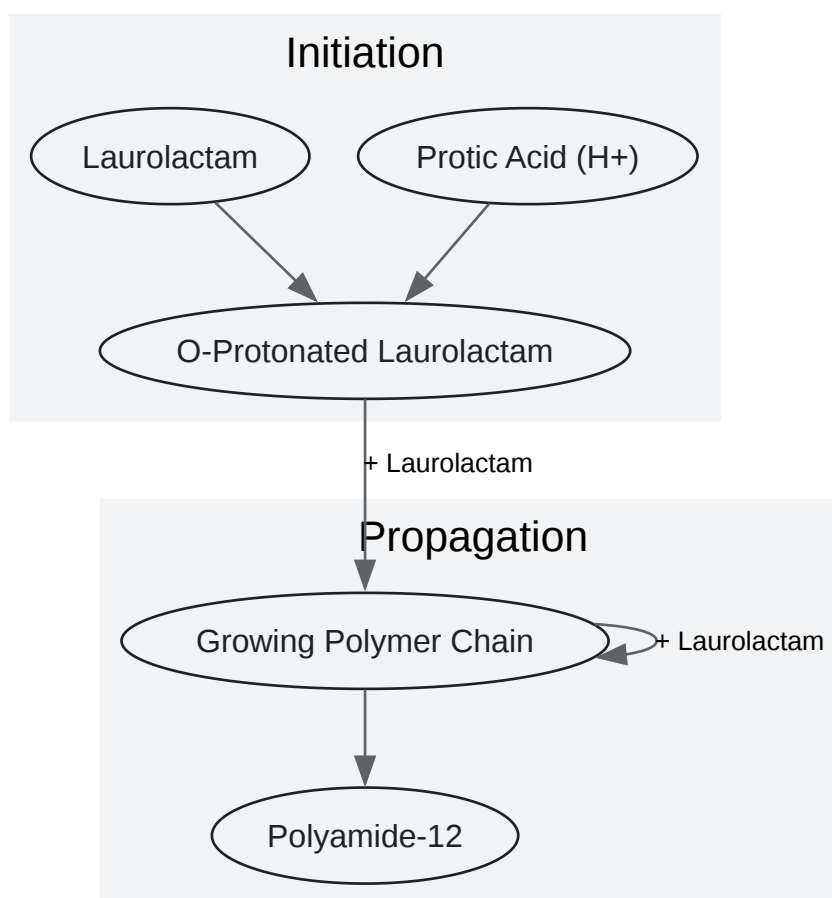
## Cationic Ring-Opening Polymerization

Cationic polymerization is an alternative route initiated by protic acids (e.g., phosphoric acid) or Lewis acids.[7] The mechanism is believed to involve the O-protonation of the amide group, which activates the monomer for nucleophilic attack.[2][7]

### Experimental Protocol: Cationic Polymerization

- **Monomer and Initiator Addition:** In a flame-dried Schlenk flask under a nitrogen atmosphere, add a desired amount of dried Lauro lactam.[7] Then, add the calculated amount of the cationic initiator, such as 85% orthophosphoric acid.[7]
- **Polymerization:** Heat the reaction mixture to 260°C with continuous stirring.[7] Maintain this temperature for several hours (e.g., 5 hours) as the polymerization proceeds and the viscosity increases.[7]
- **Isolation and Purification:** Cool the flask to room temperature. The solid polymer is then dissolved in a suitable solvent (e.g., m-cresol), precipitated in methanol, washed with methanol and acetone, and dried under vacuum.[7]

### Cationic Ring-Opening Polymerization



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#### Cationic Polymerization Mechanism



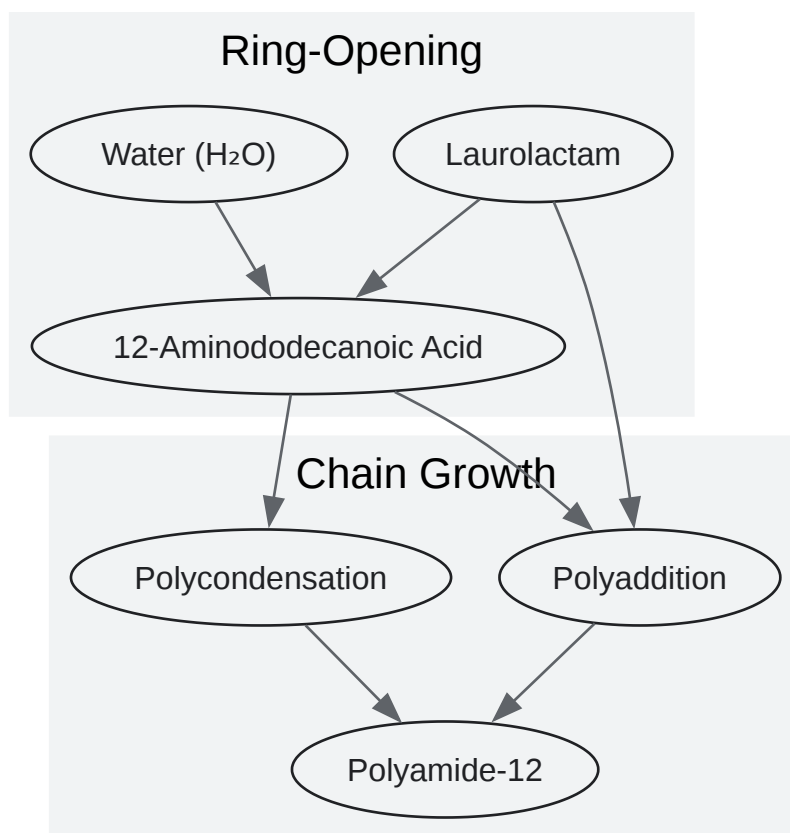
## Hydrolytic Ring-Opening Polymerization

This industrial method uses water as the initiator, avoiding catalysts that can be difficult to remove.<sup>[8]</sup> It is often performed as a continuous process at high temperatures and pressures.<sup>[1][8]</sup>

### Experimental Protocol: Continuous Hydrolytic Polymerization

- **Pre-polymerization:** Laurolactam is mixed with 1-10% by weight of water and heated.<sup>[1]</sup> This mixture is continuously fed into the upper part of a polymerization reaction zone maintained at a temperature between 250°C and 300°C under vapor pressure.<sup>[1]</sup> The initial ring-opening by water forms 12-aminododecanoic acid.<sup>[8]</sup>
- **Polycondensation:** The pressure is then reduced, and the resulting prepolymer undergoes polycondensation at elevated temperatures (around 250°C) to increase the molecular weight.<sup>[2]</sup> This stage involves the reaction between the amine and carboxylic acid groups of the 12-aminododecanoic acid monomers, eliminating water.<sup>[8]</sup>
- **Polyaddition:** Polyaddition reactions, where the amino acid reacts with Laurolactam monomers, also contribute to chain growth.<sup>[8]</sup>
- **Final Polymer:** The process is continued until the desired molecular weight and conversion are achieved.<sup>[1]</sup>

## Hydrolytic Ring-Opening Polymerization



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### Hydrolytic Polymerization Mechanism

## Applications in Research and Drug Development

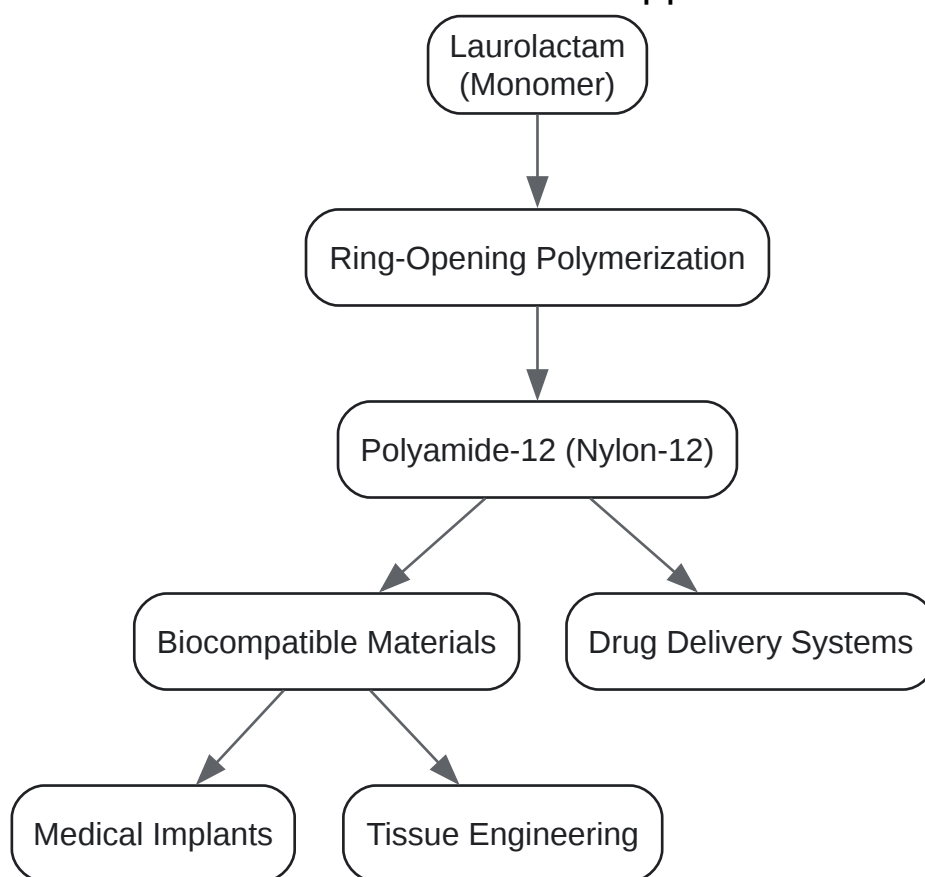
While the predominant use of Laurolactam is in the production of Nylon-12 for industries such as automotive and textiles, its unique properties also make it a valuable compound in research and drug development.<sup>[3][7][9]</sup>

- **Biocompatible Materials:** Laurolactam-derived polymers are being investigated for the creation of biocompatible materials for medical applications, including implants and tissue engineering scaffolds.<sup>[3]</sup>
- **Drug Delivery Systems:** Polyamide-12, derived from Laurolactam, is explored as a material for developing controlled drug delivery systems, aiming to provide targeted and sustained release of therapeutic agents.<sup>[3]</sup>

- Organic Synthesis: The macrocyclic structure and reactive amide bond of Laurolactam make it a versatile building block for synthesizing complex organic molecules.[9] Ring-opening reactions can produce derivatives of 12-aminododecanoic acid, which are useful intermediates for peptide synthesis and the construction of heterocyclic systems found in active pharmaceutical ingredients (APIs).[9]

No direct interaction of Laurolactam with specific biological signaling pathways has been prominently reported in the reviewed literature. Its role in the pharmaceutical and biomedical fields is primarily as a monomer for creating functional polymers with desirable properties for drug delivery and medical device applications.

### Laurolactam in Biomedical Applications



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Role of Laurolactam in Biomedical Applications

## Safety and Handling

The risk associated with Laurolactam is generally considered to be low.[2] However, as with any chemical, appropriate safety precautions should be taken. It may cause irritation upon contact.[10] In repeated-dose toxicity studies in animals, very high doses were required to elicit adverse effects.[11] There is no evidence of mutagenicity, and it is not considered to be a skin sensitizer.[11]

## Conclusion

**Azacyclododecan-2-one** (Laurolactam) is a commercially significant macrocyclic lactam, primarily serving as the monomer for Polyamide-12. Its synthesis via the Beckmann rearrangement and its subsequent ring-opening polymerization are well-established chemical processes. The resulting polymer, Nylon-12, possesses valuable properties for a wide range of industrial applications. For researchers in drug development and materials science, Laurolactam offers opportunities as a building block for complex molecules and as a monomer for the synthesis of biocompatible polymers for advanced biomedical applications such as controlled drug delivery and tissue engineering.

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